7-Methoxy-thiochroman-3-ylamine hydrochloride chemical properties
7-Methoxy-thiochroman-3-ylamine hydrochloride chemical properties
An In-depth Technical Guide to 7-Methoxy-thiochroman-3-ylamine hydrochloride
Abstract
7-Methoxy-thiochroman-3-ylamine hydrochloride is a heterocyclic compound featuring a thiochroman core, a methoxy substituent, and an amine functional group. While specific research on this particular molecule is not extensively published, its structural motifs are present in numerous biologically active compounds. This guide provides a comprehensive technical profile based on available data and established principles of medicinal chemistry. It serves as a foundational resource for researchers, outlining the compound's identity, a proposed framework for its empirical characterization, a plausible synthetic strategy, and a discussion of its potential pharmacological relevance. The protocols and workflows herein are designed to provide a robust starting point for laboratory investigation.
Compound Identification and Physicochemical Profile
The fundamental identity of a compound is the cornerstone of all subsequent research. 7-Methoxy-thiochroman-3-ylamine hydrochloride is registered under CAS number 1303968-11-7[1]. Its core structure is the free base, 7-Methoxy-thiochroman-3-ylamine (CAS: 885270-56-4)[2]. The hydrochloride salt form is typically used to improve solubility and stability for research and development purposes.
| Property | Value | Source |
| Chemical Name | 7-Methoxy-thiochroman-3-ylamine hydrochloride | Internal |
| CAS Number | 1303968-11-7 | [1] |
| Molecular Formula | C₁₀H₁₃NOS·HCl | [1] |
| Molecular Weight | 231.74 g/mol | [1] |
| Free Base CAS | 885270-56-4 | [2] |
| Free Base Formula | C₁₀H₁₃NOS | [2] |
| Free Base M.W. | 195.28 g/mol | [2] |
Note: Experimental data such as melting point, solubility, and pKa are not widely available in public literature and require empirical determination.
Structural and Functional Context
The chemical behavior and potential biological activity of 7-Methoxy-thiochroman-3-ylamine hydrochloride are dictated by its three primary structural components. Understanding these components provides a logical basis for predicting its properties and designing experiments.
Caption: Key functional groups of the parent compound.
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Thiochroman Core: This bicyclic heterocyclic system, containing a sulfur atom in the ring (a thioether), provides a rigid scaffold. The sulfur atom can influence metabolic pathways (e.g., oxidation to sulfoxide or sulfone) and provides a lipophilic character.
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Methoxy Group (-OCH₃): Positioned on the aromatic ring, the methoxy group is an electron-donating group that can influence the electronic properties of the molecule. It often enhances metabolic stability by blocking a potential site of hydroxylation and can increase lipophilicity, potentially aiding in crossing biological membranes.
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Primary Amine (-NH₂): Located on the saturated portion of the ring, the amine is basic and is the site of protonation to form the hydrochloride salt. This group is critical for forming ionic interactions with biological targets, such as receptors or enzymes, and significantly enhances aqueous solubility in its protonated state.
Proposed Framework for Empirical Characterization
For any novel or sparsely characterized compound, a systematic approach to confirming its identity and properties is essential. The following protocols outline a logical workflow for a comprehensive characterization of a new batch of 7-Methoxy-thiochroman-3-ylamine hydrochloride.
Experimental Protocol: Structural Confirmation
Objective: To unequivocally confirm the chemical structure and purity of the compound.
Methodology:
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Mass Spectrometry (MS):
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Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) MS.
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Procedure: Dissolve ~0.1 mg of the compound in 1 mL of methanol. Infuse the solution directly into the mass spectrometer.
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Expected Result: A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 196.08. The high-resolution mass should be within 5 ppm of the calculated exact mass. This confirms the elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Technique: ¹H and ¹³C NMR.
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Procedure: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire spectra on a 400 MHz or higher spectrometer.
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Rationale: ¹H NMR will confirm the number and connectivity of protons, showing characteristic shifts for aromatic, methoxy, and aliphatic protons. ¹³C NMR will confirm the carbon skeleton. The data must be consistent with the proposed structure.
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Infrared (IR) Spectroscopy:
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Technique: Fourier-Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory.
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Procedure: Place a small amount of the solid powder directly on the ATR crystal and acquire the spectrum.
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Expected Result: Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy), and C-S stretching (thioether).
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Workflow: Physicochemical and Stability Assessment
A compound's utility in drug development is heavily dependent on its stability and solubility. The following workflow provides a systematic approach to evaluating these critical parameters.
Caption: Workflow for physicochemical and stability profiling.
Proposed Synthetic Strategy and Analysis
While specific synthesis procedures for this compound are not detailed in readily available literature, a plausible retrosynthetic route can be proposed based on established chemical principles. This approach allows for a logical deconstruction of the target molecule into commercially available starting materials.
Retrosynthetic Analysis
The primary disconnection points are the C-N bond of the amine and the C-S bonds of the thiochroman ring.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Proposed Forward Synthesis
Objective: To synthesize 7-Methoxy-thiochroman-3-ylamine hydrochloride from commercial precursors.
Disclaimer: This is a proposed, non-validated protocol and requires optimization. All steps must be conducted in a fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 7-Methoxy-thiochroman-3-one
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To a stirred solution of 3-methoxyphenylthiol in a suitable solvent (e.g., toluene), add a base (e.g., triethylamine).
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Cool the mixture to 0°C.
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Slowly add a 3-carbon electrophile, such as 2-chloro-1-propanal or acrolein.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Upon completion (monitored by TLC or LC-MS), perform an acid-catalyzed intramolecular cyclization (e.g., using polyphosphoric acid) to form the thiochromanone ring.
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Purify the resulting ketone via column chromatography.
Step 2: Reductive Amination to Form the Amine
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Dissolve the 7-Methoxy-thiochroman-3-one in a solvent such as methanol.
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Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
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Stir the reaction at room temperature until the ketone is consumed.
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Work up the reaction by quenching excess reducing agent and extracting the product into an organic solvent.
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Purify the free base amine by chromatography.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
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Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 7-Methoxy-thiochroman-3-ylamine hydrochloride as a solid.
Potential Pharmacological Relevance and Screening Strategy
The thiochroman scaffold and its analogs are explored in various areas of drug discovery. Structurally related compounds provide clues to the potential applications of 7-Methoxy-thiochroman-3-ylamine hydrochloride. For instance, aminotetralin derivatives, which are structurally similar, are investigated as intermediates for pharmaceuticals targeting neurological disorders[3][4]. Additionally, other isochroman derivatives have demonstrated anti-inflammatory properties[5].
This suggests that 7-Methoxy-thiochroman-3-ylamine hydrochloride could be a valuable building block or a candidate for screening in neuroscience and immunology programs.
Proposed Biological Screening Funnel
Caption: A tiered approach for biological screening.
Handling and Safety Precautions
As this compound is intended for research purposes and lacks extensive toxicological data, it must be handled with care. The following are general safety guidelines based on best practices for handling novel chemical entities.
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Engineering Controls: Handle the compound, especially the solid powder, in a certified chemical fume hood to avoid inhalation.
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First Aid:
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Skin Contact: Wash off immediately with soap and plenty of water[6].
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].
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Inhalation: Move the person into fresh air. If not breathing, give artificial respiration[6].
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Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person[6].
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This compound is for research use only and is not intended for medicinal or edible purposes[1].
References
- BIOFOUNT. (n.d.). 7-Methoxy-Thiochroman-3-Ylamine Hydrochloride.
- LookChem. (n.d.). 7-Methoxy-thiochroman-3-ylamine.
- Chem-Impex. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride.
- J&K Scientific. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride.
- Capot Chemical. (2026). MSDS of (7-Methoxy-chroman-3-YL)-methylamine.
- Kim, J. H., et al. (2020). Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells. PubMed.
Sources
- 1. 1303968-11-7|7-Methoxy-Thiochroman-3-Ylamine Hydrochloride|7-Methoxy-Thiochroman-3-Ylamine Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
